molecular formula C8H6BrF3O B6254832 1-(bromomethyl)-2,4,5-trifluoro-3-methoxybenzene CAS No. 1260679-24-0

1-(bromomethyl)-2,4,5-trifluoro-3-methoxybenzene

Cat. No. B6254832
CAS RN: 1260679-24-0
M. Wt: 255
InChI Key:
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Description

The compound “1-(bromomethyl)-2,4,5-trifluoro-3-methoxybenzene” is a brominated, fluorinated, and methoxylated benzene derivative. It contains a benzene ring, which is a six-membered ring with alternating double bonds, substituted with a bromomethyl group (-CH2Br), three fluorine atoms, and a methoxy group (-OCH3). The positions of these substituents on the benzene ring can greatly influence the compound’s properties and reactivity .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with a simple benzene derivative and introducing the various substituents in a specific order to avoid unwanted reactions. The bromomethyl group could be introduced via a reaction with bromine, while the fluorine atoms could be introduced via a reaction with a fluorinating agent. The methoxy group could be introduced via a reaction with methanol under certain conditions .


Molecular Structure Analysis

The molecular structure of this compound would be influenced by the electron-withdrawing fluorine atoms and the electron-donating methoxy group. These groups could affect the distribution of electron density in the benzene ring and influence the compound’s reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various substituents on the benzene ring. The bromomethyl group could be reactive towards nucleophiles, while the fluorine atoms could make the benzene ring less reactive towards electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine atoms could increase its stability and lipophilicity, while the bromomethyl group could make it more reactive .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a pharmaceutical, it could interact with biological targets in a specific way to exert its effects .

Safety and Hazards

As with any chemical compound, handling “1-(bromomethyl)-2,4,5-trifluoro-3-methoxybenzene” would require appropriate safety measures. It could potentially cause skin and eye irritation, and inhalation or ingestion could be harmful .

Future Directions

The study and application of “1-(bromomethyl)-2,4,5-trifluoro-3-methoxybenzene” could be a topic of future research. It could be explored for potential uses in various fields, such as materials science, pharmaceuticals, or chemical synthesis .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(bromomethyl)-2,4,5-trifluoro-3-methoxybenzene involves the bromination of 2,4,5-trifluoro-3-methoxytoluene followed by the reaction of the resulting intermediate with formaldehyde.", "Starting Materials": [ "2,4,5-trifluoro-3-methoxytoluene", "Bromine", "Sodium hydroxide", "Formaldehyde", "Acetic acid", "Sodium acetate", "Water" ], "Reaction": [ "Step 1: Dissolve 2,4,5-trifluoro-3-methoxytoluene in acetic acid.", "Step 2: Add bromine dropwise to the solution while stirring at room temperature.", "Step 3: After the addition of bromine is complete, continue stirring the reaction mixture for an additional 30 minutes.", "Step 4: Add sodium hydroxide to the reaction mixture to neutralize the excess acid.", "Step 5: Extract the product with dichloromethane and wash the organic layer with water.", "Step 6: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain 1-bromo-2,4,5-trifluoro-3-methoxytoluene.", "Step 7: Dissolve 1-bromo-2,4,5-trifluoro-3-methoxytoluene in acetic acid.", "Step 8: Add formaldehyde and sodium acetate to the solution and reflux the mixture for 6 hours.", "Step 9: Cool the reaction mixture and extract the product with dichloromethane.", "Step 10: Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Step 11: Evaporate the solvent to obtain 1-(bromomethyl)-2,4,5-trifluoro-3-methoxybenzene." ] }

CAS RN

1260679-24-0

Product Name

1-(bromomethyl)-2,4,5-trifluoro-3-methoxybenzene

Molecular Formula

C8H6BrF3O

Molecular Weight

255

Purity

95

Origin of Product

United States

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